6-methoxy-9H-carbazole-3-carbaldehyde
Description
Contextual Significance of the Carbazole (B46965) Scaffold in Organic Chemistry and Materials Science
The 9H-carbazole is a tricyclic aromatic molecule featuring two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. uni.lu This unique structural arrangement imparts a combination of desirable properties, including rigidity, planarity, and distinct electronic characteristics, making it a "privileged scaffold" in several scientific domains. uni.luresearchgate.net
In the realm of organic chemistry , the carbazole nucleus is a cornerstone for the synthesis of a vast array of biologically active compounds. chemmethod.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. ontosight.ainih.gov The nitrogen atom of the pyrrole ring can be readily functionalized, and the aromatic benzene rings are amenable to electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's biological activity. researchgate.net
In materials science , the carbazole framework is highly valued for its photophysical and electronic properties. researchgate.net Carbazole-based materials are frequently employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ontosight.ai The electron-rich nature of the carbazole ring system facilitates charge transport, and its inherent fluorescence can be tuned by chemical modification, making it an ideal component for advanced organic electronic devices. researchgate.netresearchgate.net
Overview of the Research Trajectory and Scope of 6-Methoxy-9H-carbazole-3-carbaldehyde Studies
Research interest in this compound is intrinsically linked to the broader exploration of carbazole alkaloids, which are naturally occurring compounds with significant biological activities. nih.gov The presence of both a methoxy (B1213986) (-OCH3) group and a carbaldehyde (-CHO) group on the carbazole framework makes this compound a versatile precursor for the synthesis of various natural products and their analogues. chemmethod.comontosight.ai
The primary focus of studies involving this compound has been its utilization as a synthetic intermediate. The methoxy group, an electron-donating substituent, influences the electronic properties of the carbazole ring and can direct further chemical transformations. ontosight.ai The aldehyde functionality is a reactive handle that can participate in a wide range of chemical reactions, including condensations, oxidations, and reductions, to build more complex molecular structures. ontosight.airesearchgate.net Consequently, the research scope for this compound is largely defined by the target molecules that can be synthesized from it.
Role as a Key Intermediate in Complex Molecular Synthesis
The strategic placement of the methoxy and carbaldehyde groups on the carbazole scaffold positions this compound as a crucial intermediate in the synthesis of several important molecules, particularly naturally occurring carbazole alkaloids.
One of the most notable applications of a closely related isomer, 1-methoxy-9H-carbazole-3-carbaldehyde, is in the total synthesis of the carbazole alkaloid Murrayanine . chemmethod.com Murrayanine is a natural product isolated from plants of the Rutaceae family and has garnered interest for its potential biological activities. nih.gov The synthesis of Murrayanine from its precursor involves the reduction of the ester group to an aldehyde, demonstrating the importance of the carbaldehyde functionality in the final steps of the synthesis. chemmethod.com
Similarly, this compound serves as a precursor for the synthesis of Mukonine , another carbazole alkaloid. chemmethod.com The synthetic route to Mukonine highlights the utility of the carbazole-3-carbaldehyde moiety in constructing the core structure of these natural products. chemmethod.com The ability to synthetically access these alkaloids allows for further investigation of their biological properties and the development of novel therapeutic agents.
The Vilsmeier-Haack reaction is a key method for introducing the formyl (aldehyde) group onto the electron-rich carbazole ring system, a common strategy in the synthesis of such intermediates. researchgate.net
Below is a table summarizing key information about this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | C14H11NO2 | 225.24 | Key synthetic intermediate |
| Murrayanine | C14H11NO2 | 225.24 | Natural carbazole alkaloid |
| Mukonine | C15H13NO3 | 255.27 | Natural carbazole alkaloid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-10-3-5-14-12(7-10)11-6-9(8-16)2-4-13(11)15-14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLRLBJCNRDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310532 | |
| Record name | 3-Formyl-6-methoxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107816-72-8 | |
| Record name | 3-Formyl-6-methoxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107816-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-6-methoxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 - 136 °C | |
| Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Reactivity and Derivatization Studies
Aldehyde Functional Group Transformations
The aldehyde group in 6-methoxy-9H-carbazole-3-carbaldehyde is a key site for a multitude of chemical reactions, enabling its conversion into various other functional groups and the extension of its molecular framework.
Oxidation Reactions to Carboxylic Acids
The aldehyde functionality of carbazole-3-carboxaldehydes can be readily oxidized to the corresponding carboxylic acids. lookchem.com This transformation is a fundamental process in organic synthesis, yielding compounds with altered chemical and biological properties. A notable method for this oxidation utilizes a 70% aqueous solution of tert-butylhydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO). lookchem.com This transition-metal-free protocol offers an attractive route for synthesizing pharmaceutically relevant carbazole (B46965) analogues. lookchem.com
For instance, the oxidation of various carbazole-3-carboxaldehydes to their carboxylic acid counterparts has been achieved in good yields using this TBHP-mediated method. lookchem.com While traditional methods often employ reagents like chromium or manganese salts, these can lead to environmentally undesirable byproducts. lookchem.comnih.gov The TBHP/DMSO system provides a simpler and more economical alternative. lookchem.com The reaction conditions are typically optimized to achieve high conversion rates; for example, using 6.0 equivalents of TBHP in DMSO at 100 °C for 12 hours has proven effective. lookchem.com Other oxidizing agents such as potassium permanganate (B83412) in acidic conditions can also be employed for this transformation. evitachem.com
It is important to note that the efficiency of oxidation can be influenced by the presence of other functional groups. For example, some methods using strong oxidants might lead to side reactions, such as the Dakin-type oxidation in hydroxy-substituted aromatic aldehydes. nih.gov However, biocatalytic methods using aldehyde dehydrogenases (ALDHs) have shown high chemoselectivity, converting aldehydes to carboxylic acids without affecting other oxidizable groups like hydroxyls or alkenes. nih.gov
Table 1: Oxidation of Carbazole-3-carboxaldehydes
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 9-ethyl-carbazole-3-carboxyaldehyde | aq 70% TBHP (6.0 equiv) | DMSO | 100 | 12 | 9-ethyl-carbazole-3-carboxylic acid | Good | lookchem.com |
| Carbazole-3-carboxyaldehydes | Potassium permanganate | Acidic conditions | - | - | Carbazole-3-carboxylic acids | - | evitachem.com |
Reduction Reactions to Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, yielding the corresponding (6-methoxy-9H-carbazol-3-yl)methanol. This transformation is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com These reagents are standard in organic synthesis for the chemoselective reduction of aldehydes and ketones.
The choice of reducing agent can depend on the presence of other functional groups within the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.
Condensation Reactions with Active Methylene (B1212753) Derivatives for Extended Conjugation
Condensation reactions between aromatic aldehydes and compounds containing an active methylene group are a powerful tool for carbon-carbon bond formation and the synthesis of molecules with extended π-conjugation. researchgate.net These reactions, such as the Knoevenagel condensation, involve the reaction of an aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). organic-chemistry.org
The reaction is catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.net These reactions can be promoted by various catalysts, including lipases and simple proton acceptors. researchgate.net Microwave irradiation has also been shown to improve the efficiency of these condensations. organic-chemistry.org
Formation of Schiff Bases and Imines
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wjpsonline.comekb.eg This reaction involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.comeijppr.com The formation of Schiff bases is a reversible reaction that can be catalyzed by either acid or base, or promoted by heat. wjpsonline.com
Schiff bases derived from aromatic aldehydes and various amines are of significant interest due to their wide range of biological activities and applications in coordination chemistry. ekb.egresearchgate.net The synthesis of these compounds is often straightforward, involving the refluxing of equimolar amounts of the aldehyde and amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. ijacskros.com For instance, 9H-carbazole-3-carbaldehyde has been reacted with 4-phenyl-3-thiosemicarbazide in methanol (B129727) to produce the corresponding Schiff base, 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone. researchgate.net
Table 2: Synthesis of Schiff Bases from Carbazole Aldehydes
| Aldehyde | Amine | Solvent | Conditions | Product | Reference |
| 9H-carbazole-3-carbaldehyde | 4-phenyl-3-thiosemicarbazide | Methanol | Reflux | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone | researchgate.net |
| Substituted benzaldehydes | Aromatic primary amines | Ethanol | Reflux, glacial acetic acid | Substituted Schiff bases | ijacskros.com |
Carbazole Ring Modifications
The carbazole nucleus itself is amenable to chemical modification, primarily through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings.
Electrophilic Aromatic Substitution Reactions on the Carbazole Nucleus
The carbazole ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution (EAS) reactions. total-synthesis.com The outcome of these reactions, in terms of the position of substitution, is directed by the existing substituents on the ring. masterorganicchemistry.com In the case of this compound, the methoxy (B1213986) group is an activating, ortho-para directing group, while the aldehyde group is a deactivating, meta-directing group. youtube.com
The positions on the carbazole ring are numbered, and the directing effects of the substituents will determine where an incoming electrophile will add. The nitrogen atom of the carbazole ring also influences the electron density and reactivity of the aromatic system. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid for halogenation and Friedel-Crafts reactions, or a strong acid for nitration and sulfonation, to generate a sufficiently powerful electrophile to react with the aromatic ring. masterorganicchemistry.comlkouniv.ac.in The interplay of the directing effects of the methoxy and aldehyde groups will ultimately determine the regioselectivity of the substitution.
Substitution Reactions at the Nitrogen (N9) Position
The nitrogen atom (N9) of the carbazole ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents that can significantly modulate the molecule's properties. Both N-alkylation and N-arylation are common strategies to derivatize the carbazole core.
N-Alkylation: The introduction of alkyl groups at the N9 position is a straightforward and widely utilized transformation. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the N-alkylation of carbazoles has been efficiently carried out using alkyl halides under microwave irradiation in the absence of a solvent ("dry media"), which presents a greener and faster alternative to conventional heating. researchgate.net A concrete example of this type of reaction on a closely related substrate is the synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. researchgate.net This highlights the feasibility of attaching various alkyl chains, from simple to more complex ones, to the nitrogen atom.
N-Arylation: The formation of a nitrogen-carbon bond with an aryl group at the N9 position typically requires metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of carbazoles. rsc.org These reactions employ a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base to couple the carbazole with an aryl halide or triflate. rsc.orgrsc.org This methodology is broadly applicable and tolerates a wide range of functional groups on both the carbazole and the aryl partner, enabling the synthesis of a diverse library of N-aryl carbazole derivatives.
The ability to functionalize the N9 position is crucial for tailoring the steric and electronic properties of the this compound framework for various applications.
Table 1: Representative N-Substitution Strategies for the Carbazole Scaffold
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | N-Alkylcarbazole |
| Microwave-Assisted N-Alkylation | Alkyl halide, K₂CO₃, Microwave irradiation | N-Alkylcarbazole |
Multicomponent Reaction Engagements for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Passerini and Ugi reactions, thereby enabling the rapid generation of structurally diverse and complex molecular scaffolds.
Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov In this context, this compound would serve as the aldehyde component. The reaction is believed to proceed through a cyclic transition state facilitated by hydrogen bonding, particularly in aprotic solvents. organic-chemistry.org By varying the carboxylic acid and isocyanide inputs, a wide array of derivatives incorporating the carbazole moiety can be synthesized, each with unique functional groups appended to the carbon atom of the original aldehyde.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, typically a primary amine. illinois.edu This reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide yields an α-acylamino amide. nih.gov The reaction is initiated by the formation of an imine from the aldehyde (this compound) and the amine, which is then attacked by the isocyanide and the carboxylate. The versatility of the Ugi reaction is immense, as four different starting materials can be varied, leading to a vast chemical space of potential products. illinois.edu This strategy is highly valued in medicinal chemistry for the rapid assembly of peptide-like scaffolds and compound libraries.
The engagement of this compound in these MCRs provides an efficient pathway to complex molecules with high skeletal diversity, which is a significant advantage for the discovery of new materials and biologically active compounds.
Table 2: Multicomponent Reactions Involving an Aldehyde Component
| Reaction Name | Components | Key Product |
|---|---|---|
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
Complexation Chemistry and Metal Chelating Agent Formation (e.g., Thiosemicarbazone Complexes)
The aldehyde group of this compound can be readily converted into a thiosemicarbazone, a class of compounds known for their excellent metal-chelating properties. benthamopenarchives.com Thiosemicarbazones are formed through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide. nih.gov
The resulting this compound thiosemicarbazone is a versatile ligand capable of coordinating with a variety of transition metal ions. Research on the closely related 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone has demonstrated its ability to form stable complexes. researchgate.nete-journals.in
The formation of metal complexes with ligands derived from this compound can lead to compounds with interesting structural, electronic, and potentially biological properties. A range of transition metals, including copper, nickel, cobalt, and zinc, have been shown to form stable complexes with various thiosemicarbazone ligands. benthamopenarchives.comrsc.org The specific geometry of these complexes (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. nih.govresearchgate.net
Table 3: Common Transition Metals Used in Thiosemicarbazone Complexation
| Metal Ion | Typical Coordination Geometries |
|---|---|
| Copper(II) | Square Planar, Distorted Octahedral |
| Nickel(II) | Square Planar, Octahedral |
| Cobalt(II)/(III) | Tetrahedral, Octahedral |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped.
Proton (¹H) NMR Analysis
Proton NMR analysis of 6-methoxy-9H-carbazole-3-carbaldehyde provides specific information about the number, environment, and coupling of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the carbazole (B46965) core, the methoxy (B1213986) group protons, the aldehyde proton, and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group, leading to a predictable pattern of signals in the aromatic region.
Aldehyde Proton (-CHO): A singlet typically appears far downfield, around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons: Protons on the carbazole rings will appear in the aromatic region (approximately 7.0-8.5 ppm). Their specific shifts and splitting patterns (e.g., doublets, singlets) are dictated by their position relative to the substituents and their coupling with neighboring protons.
N-H Proton: The proton on the nitrogen atom of the carbazole ring often appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected, typically appearing in the upfield region of the aromatic spectrum, around 3.9-4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: These are predicted values and may vary slightly from experimental data.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CHO | ~9.9 | Singlet |
| Aromatic H | ~7.0 - 8.5 | Multiplets, Doublets, Singlets |
| N-H | Variable | Broad Singlet |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.
Aromatic Carbons: The carbons of the carbazole rings will resonate between approximately 110 and 145 ppm. Carbons directly attached to the nitrogen and oxygen atoms will have their chemical shifts influenced accordingly.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are predicted values and may vary slightly from experimental data.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CHO | ~192 |
| Aromatic C (substituted) | ~125 - 160 |
| Aromatic C (unsubstituted) | ~110 - 125 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₁₄H₁₁NO₂). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the chemical formula. The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to within a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the target compound from any impurities or byproducts from the synthesis. As the purified compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. This spectrum serves as a chemical fingerprint, characterized by the molecular ion peak and specific fragmentation patterns that can be used to confirm the compound's identity by comparing it to library data or by manual interpretation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch shows a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aldehyde group.
C=C Stretches: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the methoxy group will result in a strong band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 - 3500 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aldehydic C-H Stretch | ~2820 & ~2720 | Weak-Medium |
| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong, Sharp |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
The photophysical properties of this compound are governed by its extended π-conjugated system, making it a subject of interest for applications in materials science, particularly for organic light-emitting diodes (OLEDs). researchgate.net
The electronic absorption and emission spectra of carbazole derivatives are characterized by transitions within the aromatic system. The UV-Vis absorption spectrum of compounds based on the 9-phenyl-9H-carbazole moiety typically exhibits absorption bands centered around 330 nm. mdpi.com These absorptions are primarily attributed to spin-allowed π–π* local excitation transitions within the carbazole core. mdpi.com The presence of the methoxy group (an electron-donating group) and the carbaldehyde group (an electron-withdrawing group) can induce intramolecular charge transfer (ICT) character, potentially leading to a red-shift in the absorption spectrum. researchgate.net
The fluorescence emission spectrum is a result of radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). For methoxy-substituted carbazole systems, emission maxima are often observed in the blue region of the visible spectrum, typically around 430 nm, with excitation maxima near 370 nm. sciforum.net These compounds are known for having large Stokes shifts, which is the difference between the absorption and emission maxima. sciforum.net
Table 2: Representative Photophysical Data for Methoxy-Substituted Carbazole Derivatives
| Compound Family | Solvent/State | Absorption Max (λ_abs) | Emission Max (λ_em) |
|---|---|---|---|
| 9-phenyl-9H-carbazole derivatives mdpi.com | Not specified | ~329 nm | Not specified |
| Methoxycarbostyrils sciforum.net | Not specified | ~370 nm | ~430 nm |
The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Carbazole derivatives are often highly fluorescent. researchgate.net The substitution pattern on the carbazole ring significantly influences the quantum yield. The presence of a methoxy group, an electron-donating substituent, can have a notable effect on the photophysical properties. nih.gov In some systems, methoxy substitution has been shown to increase the quantum yield. sciforum.netnih.gov For various carbazole derivatives, quantum yields can range widely, from moderate values of around 15% to excellent values approaching 89% in solution. researchgate.netsciforum.net In the solid state, quantum yields for related compounds have been reported to be high, ranging from 40% to 85%. researchgate.net
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the dynamics of excited states and for applications in technologies like OLEDs, where a short delayed fluorescence lifetime is desirable for thermally activated delayed fluorescence (TADF) emitters. rsc.org For highly fluorescent carbazole-based compounds, lifetimes are typically in the nanosecond range. For instance, certain 3,6-disubstituted carbazole derivatives in dichloromethane (B109758) have shown fluorescence lifetimes between 2.09 and 3.91 ns. researchgate.net
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as those with ICT character. The emission of some carbazole compounds has been observed to exhibit both specific and general solvent effects. researchgate.net A study of related dyes demonstrated that comparing spectra in solvents with varying hydrogen-bond acidity and basicity can elucidate the properties of the molecule's excited state. rsc.org
Concentration-dependent emission effects, such as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), are also relevant for carbazole derivatives. Some derivatives of 9-phenyl-9H-carbazole show significantly higher photoluminescence quantum yields in solid films compared to dilute solutions, indicating an AEE effect. researchgate.net This phenomenon is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound is not available, the structure of a very closely related compound, 2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde, provides significant insight into the expected solid-state conformation. nih.gov X-ray diffraction analysis of this analog reveals a nearly planar carbazole ring system. nih.gov The planarity is a key feature of the carbazole core, contributing to its electronic properties.
In the analogue, the dihedral angle between the two benzene (B151609) rings of the carbazole unit is minimal, at 4.63°. nih.gov The methoxy and carbaldehyde substituents are found to be coplanar with the benzene ring to which they are attached. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and N—H⋯O hydrogen bonds link molecules together, forming a zigzag network. nih.gov It is expected that this compound would also exhibit a planar structure and participate in similar N—H⋯O hydrogen bonding in the solid state, linking the carbazole N-H donor to the aldehyde oxygen acceptor of a neighboring molecule.
Table 3: Crystallographic Data for the Analogue 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁NO₃ |
| Molecular Weight | 241.24 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.4352 (4) |
| b (Å) | 17.6564 (5) |
| c (Å) | 5.0839 (1) |
| V (ų) | 1116.23 (5) |
| Z | 4 |
| Temperature (K) | 100 |
| Key Feature | Carbazole ring system is approximately planar |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9-phenyl-9H-carbazole-3-carbaldehyde |
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for the purification, separation, and quantitative analysis of this compound in various matrices.
Developing a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the analysis of this compound. The process involves a systematic optimization of several chromatographic parameters to achieve efficient separation with good resolution and peak shape. amazonaws.com
A typical starting point for a molecule of this nature would be a reversed-phase C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent (such as acetonitrile (B52724) or ethanol) and an aqueous component, often acidified with an agent like phosphoric acid or trifluoroacetic acid (TFA) to control the pH and improve peak symmetry. nih.govpensoft.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
The optimization process, which can be guided by principles of Analytical Quality by Design (AQbD), involves adjusting parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume. nih.gov Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. amazonaws.compensoft.net
Table 3: Key Parameters for HPLC Method Development amazonaws.comnih.gov
| Parameter | Common Choices & Considerations |
| Stationary Phase (Column) | Reversed-phase (e.g., C18, C8) is most common for moderately polar organic molecules. Particle size (e.g., 5 µm) and column dimensions are selected based on desired efficiency and analysis time. |
| Mobile Phase | A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile, methanol (B129727), ethanol). The ratio determines the retention time and selectivity. |
| Elution Mode | Isocratic (constant mobile phase composition) for simple separations or Gradient (composition changes over time) for complex mixtures with a wide range of polarities. |
| Flow Rate | Typically 0.5 - 2.0 mL/min. Affects analysis time, resolution, and back pressure. |
| Column Temperature | Controlled to ensure reproducible retention times and can be used to fine-tune selectivity. |
| Detector | UV-Vis detector is common for chromophoric compounds like carbazoles. The wavelength is chosen for maximum sensitivity. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.comlcms.cz This technology operates at much higher pressures than conventional HPLC, resulting in dramatic increases in resolution, sensitivity, and speed of analysis. lcms.cz
A validated HPLC method for this compound could be transferred to a UPLC system to achieve much shorter run times, often reducing analysis times from several minutes to under a minute, while improving peak capacity. mdpi.com This is particularly advantageous for high-throughput screening or when analyzing complex samples. The fundamental principles of separation remain the same as in HPLC, but the instrumentation and column technology (e.g., BEH, CSH, CORTECS particles) are designed to handle the higher pressures and minimize band spreading. lcms.cz UPLC is a powerful tool for the rapid quality control and purity assessment of synthesized carbazole compounds. mdpi.com
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict the optimized geometry and electronic properties of the ground state of a molecule.
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. These optimizations provide detailed information on bond lengths, bond angles, and dihedral angles. For a close analog, Glycozolidal (2,7-dimethoxy-9H-carbazole-3-carbaldehyde), a theoretical study has been conducted to optimize its molecular structure. The optimized structure parameters were calculated using DFT at the B3LYP/LanL2DZ level. scholarsresearchlibrary.com
The optimized bond lengths in the carbazole (B46965) core and its substituents are in good agreement with experimental data, validating the computational approach. For instance, the C=O bond length of the carbaldehyde group was calculated to be 1.2568 Å, which compares favorably with the experimental value of 1.2225 Å. scholarsresearchlibrary.com The C-N bond lengths within the carbazole ring were found to be in the range of 1.907-1.4127 Å, consistent with experimental data (1.3702-1.3927 Å). scholarsresearchlibrary.com Such studies suggest that the geometry of 6-methoxy-9H-carbazole-3-carbaldehyde would exhibit a largely planar carbazole core with the methoxy (B1213986) and carbaldehyde groups lying in or close to the plane of the aromatic system.
Table 1: Selected Optimized Structural Parameters for Glycozolidal (2,7-dimethoxy-9H-carbazole-3-carbaldehyde) (Data sourced from a DFT B3LYP/LanL2DZ level calculation) scholarsresearchlibrary.com
| Parameter | Bond/Atoms | Calculated Value | Experimental Value |
| Bond Length | C=O | 1.2568 Å | 1.2225 Å |
| Bond Length | C-N (ring) | 1.907-1.4127 Å | 1.3702-1.3927 Å |
| Bond Length | C-C (ring R3) | 1.3982-1.4346 Å | 1.3892-1.4637 Å |
| Bond Length | C-O (methoxy) | 1.3949-1.4564 Å | 1.3667-1.4347 Å |
Note: The table presents a selection of parameters for a closely related analog to illustrate the typical outputs of DFT-based structural optimization.
The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. acs.orgnih.gov
For a derivative of 9-hexyl-9H-carbazole-3-carbaldehyde, (Z)-3-(9-hexyl-9H-carbazol-3-yl)-2-phenylacrylonitrile (CZ-CS), DFT calculations at the B3LYP/6–31G(d,p) level were performed. acs.org These calculations revealed a HOMO-LUMO energy gap of 3.54 eV. acs.org The HOMO was found to be delocalized over the carbazole core and the π-spacer, while the LUMO was primarily located on the cyanostilbene acceptor unit. acs.org This spatial distribution is indicative of an intramolecular charge transfer (ICT) character. For this compound, the electron-donating methoxy group at the 6-position and the electron-withdrawing carbaldehyde group at the 3-position would likely lead to a pronounced ICT character and a relatively small HOMO-LUMO gap, making it a potentially reactive and optically active molecule.
In another study on a series of carbazole derivatives, DFT calculations have been used to determine HOMO and LUMO energies to understand their electronic transitions. rsc.org
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 9-hexyl-9H-carbazole-3-carbaldehyde Derivative (CZ-CS) (Data sourced from DFT B3LYP/6–31G(d,p) calculations) acs.org
| Molecular Orbital | Energy (eV) |
| HOMO | Not specified |
| LUMO | Not specified |
| HOMO-LUMO Gap | 3.54 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the behavior of molecules in their excited states. It is extensively used to predict absorption and emission spectra and to understand the nature of electronic transitions.
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state, the emission wavelength can be calculated.
A study on (4Z)-4-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), a compound synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated a good agreement between experimental and simulated electronic absorption and fluorescence spectra. rsc.org The main absorption band of ECPO was observed in the spectral range of 431–447 nm in various solvents, which was attributed to a π–π* transition with strong intramolecular charge transfer character. rsc.org The study showed a red-shift in the absorption maxima with increasing solvent polarity, a characteristic feature of ICT transitions. rsc.org The simulated spectra, obtained using TD-DFT, corroborated these experimental findings. rsc.org These results suggest that this compound would also exhibit absorption and emission in the visible region, with wavelengths sensitive to the solvent environment.
TD-DFT is also crucial for elucidating the mechanisms behind photophysical phenomena such as fluorescence and phosphorescence. By analyzing the nature of the molecular orbitals involved in electronic transitions, the character of the excited state (e.g., locally excited or charge-transfer) can be determined.
In the case of the ECPO derivative, the observed red-shift in emission with increasing solvent polarity indicates that the excited state has a larger dipole moment than the ground state, which is typical for an ICT state. rsc.org The charge transfer occurs from the electron-rich ethyl carbazole moiety to the electron-accepting keto-group. rsc.org Similar photophysical behavior would be anticipated for this compound, where the methoxy-substituted carbazole ring acts as the donor and the carbaldehyde group as the acceptor. TD-DFT calculations can map the electron density redistribution upon excitation, providing a visual and quantitative understanding of this charge transfer process.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using calculated molecular descriptors.
For various series of carbazole derivatives, QSAR studies have been successfully applied to understand their anticancer and other biological activities. nih.govtubitak.gov.tr In these studies, a range of molecular descriptors are calculated, including electronic (e.g., HOMO and LUMO energies), steric, and lipophilic (e.g., octanol-water partition coefficient, logP) parameters. nih.gov Statistical methods such as multiple linear regression and artificial neural networks are then used to build the predictive models. nih.gov
A QSAR study on carbazole derivatives containing chalcone (B49325) analogues as topoisomerase II inhibitors found that the octanol-water partition coefficient was a key parameter influencing their activity. nih.gov Another QSAR study on 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives as estrogen receptor inhibitors indicated that the HOMO energy and the heat of formation were important descriptors. tubitak.gov.tr
Applications in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable OLEDs is a key area of research in display and lighting technology. Carbazole (B46965) derivatives are widely utilized in the emissive and charge-transporting layers of these devices.
Carbazole-based compounds are extensively used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which facilitates efficient energy transfer to the phosphorescent guest emitters. The methoxy (B1213986) substitution on the carbazole core can influence the material's thermal and morphological stability, which is crucial for the longevity and performance of OLED devices.
Derivatives of 6-methoxy-9H-carbazole-3-carbaldehyde can be synthesized to create host materials with high glass transition temperatures and thermal decomposition temperatures, ensuring the formation of stable amorphous films. For instance, pyridinyl-carbazole fragments have been incorporated into host materials, demonstrating high triplet energies suitable for both blue and green PhOLEDs. In one study, a host material synthesized using a related methoxy-pyridinylboronic acid derivative achieved a high external quantum efficiency (EQE) of 10.3% for a blue PhOLED and 9.4% for a green PhOLED at a brightness of 1000 cd/m².
| Device Type | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| Green PhOLED | Ir(ppy)₃ | 33.9 | 34.1 | 9.4 |
| Blue PhOLED | FIrpic | 23.9 | 24.9 | 10.3 |
This data is representative of high-efficiency OLEDs using methoxy-carbazole-based host materials and may not directly correspond to this compound derivatives.
The inherent hole-transporting nature of the carbazole unit makes its derivatives excellent candidates for hole-transporting layers (HTLs) in OLEDs. The introduction of methoxy groups can impact the hole mobility of these materials. While methoxy groups can enhance intermolecular interactions, which may increase mobility, they can also increase molecular polarity, which can have a detrimental effect.
The design of the molecular architecture is crucial in mitigating these effects. Studies on various methoxy-substituted carbazole compounds have shown that a delicate balance exists between these competing factors. The substitution pattern of the methoxy groups significantly affects the hole-transport properties. For derivatives of this compound to be effective as HTL materials, synthetic strategies would need to optimize the molecular structure to favor efficient hole transport while maintaining high thermal and morphological stability.
Fluorescent Probes and Dyes
The reactive carbaldehyde group on the this compound molecule serves as a convenient synthetic handle for the creation of a variety of functional dyes.
The condensation reaction of the carbaldehyde group with active methylene (B1212753) compounds is a common method for synthesizing styryl dyes. These dyes often exhibit interesting photophysical properties, such as solvatochromism, where the color of their absorption or emission changes with the polarity of the solvent. This property makes them useful as fluorescent probes for studying local environments in chemical and biological systems.
For example, styryl dyes synthesized from a closely related isomer, 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, have demonstrated significant bathochromic (red) shifts in both absorption and emission in chlorinated solvents. The photophysical properties of such dyes are highly dependent on the nature of the active methylene compound used in the synthesis. The table below shows representative photophysical data for styryl dyes derived from a methoxy-carbazole carbaldehyde precursor.
| Dye Derivative | Absorption Max (nm) in Dichloromethane (B109758) | Emission Max (nm) in Dichloromethane | Stokes Shift (nm) |
| Derivative A | 450 | 520 | 70 |
| Derivative B | 475 | 550 | 75 |
| Derivative C | 490 | 580 | 90 |
This data is based on styryl dyes synthesized from a related methoxy-carbazole carbaldehyde and is illustrative of the properties that could be expected from derivatives of this compound.
Carbazole derivatives have been investigated as photosensitizers for photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. The carbazole unit can act as an effective electron donor in photoinitiating systems. The presence of an aldehyde group, as in this compound, can be beneficial for creating push-pull structures that enhance light absorption in the UV and visible regions.
These carbazole-based photosensitizers can be used in two-component or three-component photoinitiating systems, often in conjunction with an iodonium (B1229267) salt, to generate reactive species (radicals or cations) upon light exposure. These species then initiate the polymerization of monomers like acrylates and epoxides. The versatility of the carbazole structure allows for its use in both free radical and cationic polymerization, making it a valuable component in the development of new photoinitiators for applications such as 3D printing and coatings.
Organic Photovoltaics (OPVs)
In the field of solar energy, carbazole-based materials have found a niche in organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and as hole-transporting materials in perovskite solar cells. The electron-rich nature of the carbazole core makes it an excellent donor component in the D-π-A (donor-pi bridge-acceptor) architecture of organic sensitizers for DSSCs.
Preclinical Research on this compound: An Exploration of Biological Activities and Molecular Mechanisms
An extensive review of publicly available scientific literature and research databases did not yield specific preclinical data for the compound This compound corresponding to the detailed biological activities and molecular mechanisms outlined in the requested article structure.
The user's request specified a strict focus on "this compound" and the exclusion of information not directly pertaining to this compound. The conducted searches found detailed anticancer research, including data on apoptosis, p53 pathway reactivation, MAPK signaling, and topoisomerase inhibition, for other structurally related carbazole derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) and 3-Methoxy carbazole (MHC). However, no specific studies detailing the modulation of cell survival pathways, induction of apoptosis, reactivation of the p53 pathway, influence on MAPK signaling, topoisomerase inhibition, or inhibition of cell proliferation for This compound itself could be located.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline, as the necessary research findings for this specific compound are not available in the searched sources. Presenting data from other related compounds would be scientifically inaccurate and would violate the core instructions of the request.
Exploration of Biological Activities and Molecular Mechanisms Preclinical Research Focus
Anticancer Research
Induction of Cell Cycle Arrest
There is no specific information available in the reviewed literature detailing the ability of 6-methoxy-9H-carbazole-3-carbaldehyde to induce cell cycle arrest in any cell lines. While other carbazole (B46965) derivatives have been investigated for their effects on cell cycle progression, these findings cannot be attributed to this compound.
Activation of Caspase-3 Activities
No studies were found that specifically measure the effect of this compound on the activation of caspase-3. Research on related but structurally distinct carbazole compounds has shown apoptosis-inducing effects involving caspase pathways, but this data is not applicable to the subject compound.
Antiviral Investigations (e.g., Inhibition of HIV Replication)
There are no available preclinical studies investigating the antiviral properties of this compound, including its potential to inhibit HIV replication. Although the carbazole scaffold is a point of interest in the development of various therapeutic agents, specific antiviral data for this molecule is absent from the public record.
Antimicrobial and Antifungal Studies
While carbazoles as a chemical class are known to be explored for antimicrobial and antifungal properties, specific, verifiable data for this compound is not available. echemcom.com General reviews indicate that substitutions at the C-3 and C-6 positions of the carbazole nucleus can be favorable for antibacterial activity, but this is a generalized observation. echemcom.com
No specific data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition, could be located for this compound against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, or Bacillus subtilis. Studies on other N-substituted carbazole derivatives have shown activity against these strains, but these results are specific to the molecules tested in those studies. nih.gov
Similarly, there is no published research detailing the antifungal activity of this compound against any fungal species.
Mechanisms Involving the RAS-MAPK Pathway
The RAS-MAPK (Rat sarcoma-mitogen-activated protein kinase) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
While the direct effects of this compound on the RAS-MAPK pathway have not been extensively detailed in publicly available research, the broader class of carbazole derivatives has been investigated for its anticancer properties, which often involve modulation of key signaling pathways. For instance, some carbazole compounds have been shown to interfere with cellular signaling cascades, although specific interactions with components of the RAS-MAPK pathway for this compound remain an area for further investigation.
A related N-substituted carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated antitumor functions in human melanoma cells. nih.gov This activity was linked to the reactivation of the p53 pathway, a critical tumor suppressor pathway that can be influenced by upstream signaling cascades like the RAS-MAPK pathway. nih.gov However, a direct mechanistic link to the RAS-MAPK pathway for ECCA was not explicitly established in the available research.
Anti-inflammatory Research
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The anti-inflammatory potential of carbazole derivatives has been an active area of research, with investigations focusing on their ability to modulate key inflammatory mediators and signaling pathways.
One of the primary mechanisms underlying inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-II, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, the p38 MAPK signaling pathway plays a crucial role in the production of inflammatory cytokines.
While direct studies on this compound are limited, research on a structurally related carbazole derivative, LCY-2-CHO (9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde), has provided valuable insights. LCY-2-CHO has been shown to downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), COX-2, and tumor necrosis factor-alpha (TNF-α) in macrophages. This anti-inflammatory effect is achieved by interfering with the activation of the p38 MAPK and AP-1 signaling pathways.
Table 1: Anti-inflammatory Activity of a Related Carbazole Derivative
| Compound | Target Pathway/Enzyme | Observed Effect |
|---|---|---|
| LCY-2-CHO | p38 MAPK signaling pathway | Inhibition of activation |
These findings suggest that the carbazole scaffold, and potentially this compound, may exert anti-inflammatory effects through the suppression of key pro-inflammatory pathways.
Antidiabetic Research
The global prevalence of diabetes mellitus has spurred the search for novel therapeutic agents. Carbazole alkaloids have emerged as a promising class of compounds with potential antidiabetic properties. The mechanisms underlying these effects are multifaceted and include the modulation of cryptochromes and the enhancement of glucose transporter 4 (GLUT4) translocation.
Cryptochromes (CRY1 and CRY2) are integral components of the circadian clock and have been identified as regulators of glucose metabolism. Modulation of cryptochrome (B1237616) activity has been proposed as a novel strategy for the treatment of metabolic diseases, including type 2 diabetes. Several carbazole-containing amides and ureas have been identified as potent cryptochrome modulators, demonstrating antihyperglycemic effects in preclinical models. mdpi.com
Furthermore, carbazole alkaloids isolated from the plant Murraya koenigii have been shown to promote glucose uptake in muscle cells by enhancing the translocation of GLUT4 to the cell membrane. nih.gov This process is a critical step in insulin-stimulated glucose disposal. Specifically, the carbazole alkaloid koenidine was found to mediate this effect through the AKT-dependent signaling pathway. nih.gov
While these studies highlight the potential of the carbazole scaffold in antidiabetic research, further investigation is required to determine the specific effects of this compound on cryptochrome modulation and GLUT4 translocation.
Table 2: Antidiabetic Mechanisms of Carbazole Alkaloids
| Mechanism | Key Molecules/Pathways Involved |
|---|---|
| Cryptochrome Modulation | CRY1, CRY2 |
Neuroprotective and Anti-Alzheimer's Research
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. The development of neuroprotective agents is a critical therapeutic goal. Carbazole derivatives have demonstrated potential in this area through various mechanisms, including the modulation of protein phosphatase activity and the inhibition of cholinesterases.
Research has shown that certain carbazole derivatives can exert neuroprotective effects. For instance, a novel synthesized carbazole derivative was found to inhibit the aberrant activation of STAT3 by up-regulating the protein-tyrosine phosphatase PTPN6. While this study was focused on cancer, the modulation of protein phosphatases is also a relevant mechanism in neurodegenerative processes.
A key pathological hallmark of Alzheimer's disease is the deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a major therapeutic strategy. Several studies have reported the synthesis and evaluation of carbazole derivatives as cholinesterase inhibitors. For example, a series of 9H-carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety were designed and showed significant anti-AChE activity. ijper.org The structure-activity relationship studies revealed that the presence of small halogen atoms or electron-donating groups like methyl or methoxy (B1213986) at specific positions on the benzyl (B1604629) group could enhance or maintain the anti-AChE activity. ijper.org
These findings suggest that the carbazole scaffold is a promising template for the design of novel neuroprotective and anti-Alzheimer's agents.
Antileishmanial Effects
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current treatments are limited by toxicity and emerging drug resistance, necessitating the discovery of new antileishmanial agents. The carbazole scaffold has been explored for its potential antiparasitic activity.
The general approach involves synthesizing a series of carbazole derivatives with different functional groups and evaluating their in vitro activity against Leishmania promastigotes and amastigotes. These studies help to identify the structural features that are crucial for antileishmanial potency and selectivity.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For carbazole derivatives, SAR studies have been conducted in various biological contexts to optimize their therapeutic potential.
In the context of cholinesterase inhibition , SAR studies on 9H-carbazole derivatives revealed that the nature and position of substituents on the benzyl ring significantly impact their anti-AChE activity. ijper.org Small, electron-donating groups at the ortho or meta positions were found to be favorable for activity. ijper.org
For antileishmanial activity , SAR studies on various heterocyclic compounds, including those with scaffolds that can be related to carbazoles, have indicated that the presence of specific substituents can enhance potency. For example, in a series of benzothiazole (B30560) derivatives, the presence of hydroxyl and methoxy groups on a phenyl ring was suggested to improve their biopharmaceutical profile and molecular interactions. mdpi.com
In the broader context of antimicrobial activity , SAR analyses of novel carbazole derivatives have shown that the incorporation of certain moieties, such as a dihydrotriazine group, can increase potency and reduce toxicity.
These SAR studies provide a valuable framework for the rational design of more potent and selective carbazole-based therapeutic agents, including derivatives of this compound.
Future Research Directions and Perspectives
Development of Novel Functionalized Derivatives with Tailored Properties
The structural versatility of the carbazole (B46965) nucleus allows for extensive functionalization. echemcom.com Future research will likely focus on the synthesis of new derivatives of 6-methoxy-9H-carbazole-3-carbaldehyde to enhance specific biological activities or material properties. By strategically modifying the carbazole ring, particularly at the N-9 position, or by transforming the aldehyde group at the C-3 position, researchers can create a library of compounds with tailored functionalities. nih.govnih.gov For instance, introducing bulky substituents at the nitrogen atom has been shown to increase the neuroprotective activity of carbazole derivatives. nih.gov Similarly, creating hybrids by linking the carbazole scaffold with other pharmacologically active moieties, such as stilbenes or thiazoles, could yield multifunctional agents for complex diseases like Alzheimer's. researchgate.netresearchgate.net The synthesis of carbazole-based amides, hydrazones, and pyrimidines has already demonstrated a viable path toward discovering potent cytotoxic agents against various cancer cell lines. frontiersin.orguobaghdad.edu.iq
Advanced Mechanistic Elucidation of Biological Actions and Signaling Pathways
While various carbazole derivatives have demonstrated potent biological effects, the precise molecular mechanisms often remain to be fully elucidated. Future investigations should employ advanced biochemical and cellular techniques to unravel the specific signaling pathways modulated by this compound and its derivatives. For example, in cancer research, studies have shown that some carbazole compounds can reactivate the p53 tumor suppressor pathway, induce apoptosis through caspase activation, and decrease the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.govresearchgate.net Further research could explore interactions with other key cancer-related targets. In the context of Alzheimer's disease, where carbazoles have shown promise in inhibiting β-amyloid (Aβ) aggregation, mechanistic studies could clarify the binding modes and the specific interactions with Aβ peptides that prevent fibril formation. nih.govnih.gov Understanding these mechanisms is crucial for optimizing lead compounds and advancing them into clinical development.
Integration with Nanotechnology for Enhanced Applications
The integration of carbazole derivatives with nanotechnology presents a promising frontier for enhancing their therapeutic efficacy and application in material science. The unique electronic and photophysical properties of the carbazole nucleus make it an excellent candidate for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. ontosight.ainih.gov Future work could involve incorporating this compound into nanostructured materials to improve charge transport and luminescence. In medicine, nanotechnology could address challenges like the poor solubility of carbazole compounds. Encapsulating these derivatives in nanoparticles or other nanocarriers could improve their delivery to target tissues, enhance bioavailability, and reduce potential side effects.
Advanced Computational Design and Predictive Modeling for Targeted Applications
Computational tools are becoming indispensable in modern drug discovery and material science. Advanced computational design and predictive modeling can accelerate the development of new derivatives of this compound. Molecular docking simulations, as have been used to study carbazole interactions with β-amyloid peptides, can predict the binding affinity and orientation of novel compounds with their biological targets. nih.gov These in silico methods allow for the rational design of molecules with improved potency and selectivity, thereby reducing the time and cost associated with laboratory synthesis and screening. Such predictive models can guide the synthesis of compounds with optimized electronic properties for applications in organic electronics or with specific biological activities for therapeutic use. lmaleidykla.lt
Exploration of New Application Domains beyond Current Scope
The current research landscape for carbazole derivatives is dominated by their potential in oncology, neurodegenerative disease, and microbiology. frontiersin.orgnih.govlmaleidykla.lt However, the inherent properties of the this compound scaffold suggest its utility in other domains. Future exploration could target its potential as an antiviral, antifungal, or anti-inflammatory agent. nih.gov The compound's fluorescent properties could be harnessed for developing chemical sensors or probes for biological imaging. Furthermore, its application in materials science could extend beyond OLEDs to areas like photovoltaics, where carbazole polymers are gaining attention, or as redox mediators in energy storage systems. ontosight.aimdpi.com A systematic screening of the compound and its derivatives against a wider array of biological targets and in different material contexts could unlock entirely new applications.
Q & A
Basic Research Questions
Q. What are the natural sources of 6-methoxy-9H-carbazole-3-carbaldehyde, and what isolation methods are employed?
- The compound is identified as an alkaloid isolated from the roots of Clausena lansium (wampee, Rutaceae). Isolation typically involves extraction with organic solvents (e.g., acetone/hexane), followed by chromatographic purification. Physical characterization includes melting point determination (135–136°C) and spectroscopic analysis (UV, IR, NMR) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Essential methods include:
- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths (e.g., mean C–C bond length ≈ 0.003–0.005 Å), and dihedral angles between aromatic rings (e.g., 0.43° in carbazole derivatives). Parameters like R factor (<0.05) and data-to-parameter ratio (>15) ensure structural accuracy .
- NMR and FTIR : Confirm functional groups (e.g., aldehyde proton at ~10 ppm in H NMR, C=O stretch at ~1700 cm).
- Mass spectrometry : Validates molecular weight (e.g., 225.246 g/mol for methylated derivatives) .
Q. How is this compound synthesized in academic settings?
- While direct synthetic routes are not detailed in the evidence, analogous carbazole derivatives are synthesized via:
- Ullmann coupling : For introducing substituents like methoxy or allyl groups.
- Vilsmeier-Haack formylation : To add aldehyde groups at specific positions.
- Cross-coupling reactions : E.g., Suzuki-Miyaura for aryl functionalization. Reaction conditions (temperature, catalysts) are optimized using factorial design (see advanced questions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for carbazole derivatives?
- Contradictions in bond lengths or angles arise from disorder or poor crystal quality. Mitigation strategies include:
- High-resolution X-ray data : Collect at low temperatures (e.g., 293 K) to reduce thermal motion artifacts.
- Validation tools : Use software (e.g., SHELX, APEX2) to refine structural parameters and check for outliers.
- Comparative analysis : Cross-reference with related structures (e.g., 9-allyl or 9-hexyl carbazoles) to identify trends in substituent effects .
Q. What experimental design frameworks optimize reaction parameters for carbazole functionalization?
- Factorial design : Systematically varies factors (e.g., temperature, solvent, catalyst loading) to identify interactions affecting yield. For example, a 2 design can optimize Suzuki coupling for introducing thienyl or imidazolyl groups.
- Response surface methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions (e.g., for formylation or phosphorylation reactions) .
Q. How can this compound be functionalized for material science applications?
- Phosphonic acid derivatives : Introduce ethylphosphonic acid groups via Arbuzov reactions to enhance solubility for optoelectronic materials (e.g., MeO-2PACz) .
- Polymerization : Incorporate into copolymers (e.g., with thiophene or pyrrole) via electrochemical or oxidative polymerization. Monitor conductivity and thermal stability using TGA and impedance spectroscopy .
Q. What strategies address challenges in carbazole derivative purification?
- Recrystallization : Use solvent pairs (e.g., acetone/hexane) to improve crystal quality for X-ray analysis.
- HPLC with chiral columns : Resolve enantiomers in asymmetric synthesis.
- Membrane technologies : Apply nanofiltration for large-scale separation of polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
